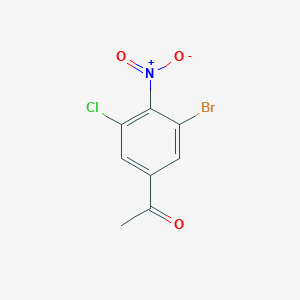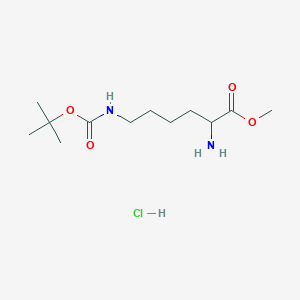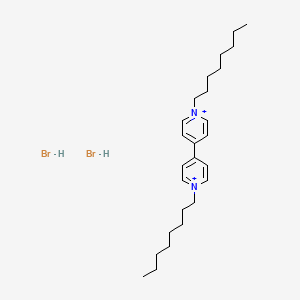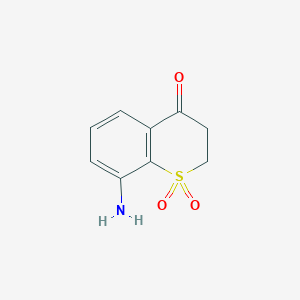
8-Aminothiochroman-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminothiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound It belongs to the thiochroman family, which is structurally related to chromones (benzopyrans)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminothiochroman-4-one 1,1-dioxide typically involves the reduction of nitrothiochroman-4-one derivatives. One common method includes the reduction of 8-nitrothiochroman-4-one using iron wire and ammonium chloride in an ethanol-water mixture at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Aminothiochroman-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group or the sulfur-containing moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron wire and ammonium chloride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amino derivatives.
Substitution: Various substituted thiochroman derivatives.
Scientific Research Applications
8-Aminothiochroman-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active chromones.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 8-aminothiochroman-4-one 1,1-dioxide is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Thiochroman-4-one: A structurally related compound with similar biological activities.
Chromone: Lacks the sulfur atom but shares the benzopyran structure.
Thioflavone: Another sulfur-containing heterocycle with potential biological activities.
Uniqueness: 8-Aminothiochroman-4-one 1,1-dioxide is unique due to the presence of both an amino group and a sulfur dioxide moiety, which may contribute to its distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
8-amino-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H9NO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5,10H2 |
InChI Key |
OEPYSITVVHDIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


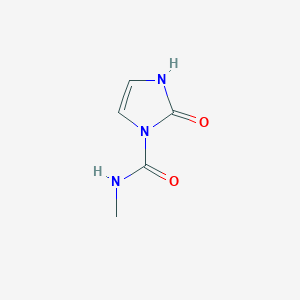
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)
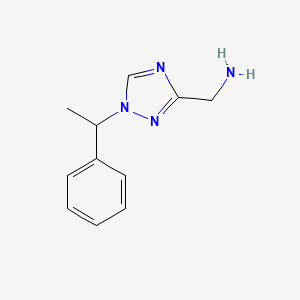
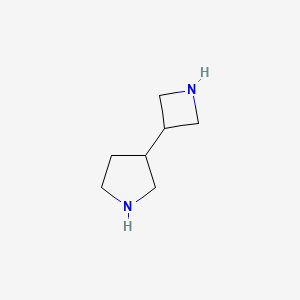
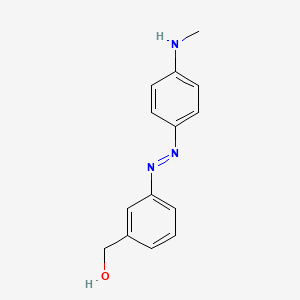
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
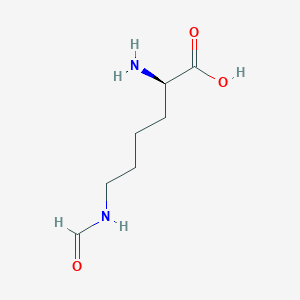

![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)
